molecular formula C18H10O3 B5712733 benzo[e]naphtho[2,1-b]oxepine-8,13-dione

benzo[e]naphtho[2,1-b]oxepine-8,13-dione

Cat. No.: B5712733
M. Wt: 274.3 g/mol
InChI Key: XSXTYFZISFXKNX-UHFFFAOYSA-N
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Description

Benzo[e]naphtho[2,1-b]oxepine-8,13-dione: is a complex organic compound with the molecular formula C18H10O3.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[e]naphtho[2,1-b]oxepine-8,13-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with quinolinium salts. This reaction proceeds through C-alkylation and intramolecular O-alkylation, resulting in the formation of the desired product in good yields .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: Benzo[e]naphtho[2,1-b]oxepine-8,13-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under various conditions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted this compound derivatives.

Scientific Research Applications

Chemistry: Benzo[e]naphtho[2,1-b]oxepine-8,13-dione is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential bioactivity. It has been investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is explored for its anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of benzo[e]naphtho[2,1-b]oxepine-8,13-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    Dibenzo[b,f]oxepine: This compound has a similar oxepine ring structure but differs in the arrangement of the benzene rings.

    Naphtho[2,1-b]oxepine: Another related compound with a similar core structure but different substituents.

Uniqueness: Benzo[e]naphtho[2,1-b]oxepine-8,13-dione is unique due to its specific arrangement of the oxepine ring and the attached benzene rings.

Properties

IUPAC Name

naphtho[2,1-c][2]benzoxepine-8,13-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10O3/c19-17-13-7-3-4-8-14(13)18(20)21-15-10-9-11-5-1-2-6-12(11)16(15)17/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXTYFZISFXKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(=O)C4=CC=CC=C4C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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